molecular formula C18H25N3O3S B5679884 phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone

phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone

Cat. No.: B5679884
M. Wt: 363.5 g/mol
InChI Key: KJWIXHYQXQSIRM-DOTOQJQBSA-N
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Description

Phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone is a complex organic compound characterized by its unique bicyclic structure. This compound features a pyrrolidine ring, a sulfonyl group, and a diazabicyclo[3.2.2]nonane core, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl group and the diazabicyclo[3.2.2]nonane core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c22-18(16-6-2-1-3-7-16)19-12-15-8-9-17(14-19)21(13-15)25(23,24)20-10-4-5-11-20/h1-3,6-7,15,17H,4-5,8-14H2/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWIXHYQXQSIRM-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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